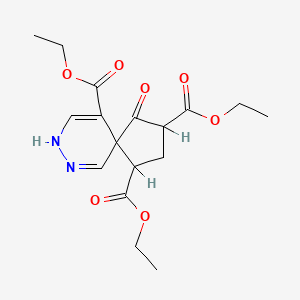
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate is a complex organic compound with the molecular formula C17H22N2O7. It is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate typically involves multiple steps. One common method includes the reaction of N-(2-propyn-1-yl) amides with 1,3,5-trimethoxybenzenes. This tandem method consists of a trifluoromethanesulfonic anhydride (Tf2O)-promoted amide activation followed by a trifluoromethanesulfonic acid (TfOH)-promoted Friedel–Crafts ipso-cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of robust and efficient catalytic systems is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl 4-oxo-8,9-diazaspiro(4.5)deca-6,9-diene-1,3,6-tricarboxylate
- 4-oxo-7,8-diaza-spiro(4.5)deca-6,9-diene-1,3,10-tricarboxylic acid triethyl ester
Uniqueness
Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
60206-61-3 |
|---|---|
Fórmula molecular |
C17H22N2O7 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
triethyl 4-oxo-8,9-diazaspiro[4.5]deca-6,9-diene-1,3,6-tricarboxylate |
InChI |
InChI=1S/C17H22N2O7/c1-4-24-14(21)10-7-11(15(22)25-5-2)17(13(10)20)9-19-18-8-12(17)16(23)26-6-3/h8-11,18H,4-7H2,1-3H3 |
Clave InChI |
XWXOJNNJYPZBHW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(C2(C1=O)C=NNC=C2C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















